Methyl 3-(piperazin-1-yl)benzoate hydrochloride
Description
Contextualization within Organic Synthesis and Chemical Scaffolds
In the realm of organic synthesis, Methyl 3-(piperazin-1-yl)benzoate hydrochloride serves as a bifunctional building block. The secondary amine within the piperazine (B1678402) ring is a nucleophile, readily participating in reactions such as N-alkylation, N-arylation, acylation, and reductive amination. nih.gov This allows for the introduction of a wide array of substituents at the N-4 position of the piperazine ring. Simultaneously, the methyl ester functional group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other carboxylic acid derivatives. This dual reactivity is highly advantageous for constructing complex molecular architectures.
Both the benzoyl and piperazine moieties are considered "privileged scaffolds" in medicinal chemistry. researchgate.netresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity.
The Piperazine Scaffold: This six-membered nitrogen-containing heterocycle is a cornerstone of drug design. researchgate.net Its presence in a molecule can improve physicochemical properties such as aqueous solubility and basicity, which are crucial for favorable pharmacokinetics. researchgate.net The two nitrogen atoms can act as hydrogen bond acceptors, and upon protonation, as hydrogen bond donors, enabling strong interactions with biological receptors. researchgate.net
The Benzoyl/Benzoate (B1203000) Scaffold: The benzoyl group is a fundamental functional group in organic chemistry, found in numerous natural products and synthetic compounds. wikipedia.org Benzoate esters and amides are common features in pharmaceuticals and are also used as protecting groups in organic synthesis. wikipedia.orgfiveable.me The substitution pattern on the benzene (B151609) ring—in this case, meta (1,3) substitution—precisely dictates the spatial relationship between the piperazine ring and the ester group, which is a critical factor in determining how a molecule fits into a receptor's binding site.
The combination of these two privileged structures in this compound makes it a powerful tool for developing new therapeutic agents across various disease areas. nih.gov
Historical Development of Related Benzoyl and Piperazine Chemical Motifs in Chemical Literature
The histories of the benzoyl and piperazine motifs are rich and highlight their long-standing importance in chemistry and medicine. Understanding their development provides context for the utility of hybrid molecules like this compound.
The benzoyl group's history is linked to the study of benzoic acid and its derivatives. One of the earliest related compounds to be synthesized was benzoyl peroxide, first prepared by Justus von Liebig in 1858. wikipedia.org By the early 20th century, its medicinal properties began to be recognized, leading to its use in treating various skin conditions. wikipedia.orgresearchgate.net The benzoyl functional group itself became a fundamental component in organic synthesis, notably in the preparation of ketones, amides, and esters, and as a protecting group for alcohols. wikipedia.org
The piperazine ring first entered the medical field as a treatment for gout, based on its ability to dissolve uric acid. ijbpas.com However, its true breakthrough came in 1953 with the discovery of its potent anthelmintic (anti-worm) properties. ijbpas.com This discovery catalyzed extensive research into piperazine derivatives, revealing a vast spectrum of pharmacological activities. In the decades that followed, the piperazine scaffold was incorporated into drugs targeting the central nervous system (e.g., antipsychotics), as well as antihistamines and antianginal agents. nih.govresearchgate.net Today, piperazine-containing compounds are among the most common heterocyclic structures found in approved drugs, a testament to their versatility and favorable drug-like properties. researchgate.net
| Year | Milestone | Significance |
|---|---|---|
| 1858 | Benzoyl peroxide first synthesized. wikipedia.org | Early example of a key benzoyl-containing compound. |
| c. 1905 | Medicinal use of benzoyl peroxide reported. wikipedia.org | Established the therapeutic potential of benzoyl compounds. |
| 1953 | Anthelmintic properties of piperazine discovered. ijbpas.com | Sparked widespread interest in piperazine as a pharmacophore. |
| 1960 | Benzoyl peroxide approved for acne treatment in the US. wikipedia.org | Solidified its role as a common dermatological agent. |
| Late 20th Century | Expansion of piperazine drugs into CNS and other therapies. nih.govresearchgate.net | Demonstrated the broad applicability of the piperazine scaffold. |
Current Research Gaps and Opportunities in the Study of this compound
Despite the well-established importance of its constituent parts, this compound itself is not extensively characterized in peer-reviewed academic literature. It is primarily available through chemical catalogs, which points to its role as a synthetic intermediate rather than an end-product. This landscape reveals several research gaps and significant opportunities.
Research Gaps:
Lack of Publicly Available Data: There is a scarcity of published studies focusing on the specific biological activities of this compound or its direct derivatives. Its potential as a standalone pharmacologically active agent remains largely unexplored.
Limited Synthetic Methodology Reports: While general methods for creating phenylpiperazines are known, detailed studies optimizing the synthesis of this specific meta-substituted isomer and its subsequent reactions are not widely published. researchgate.net
Comparative Biological Studies: The influence of the meta-substitution pattern, as seen in this compound, compared to the more commonly studied ortho- and para-isomers, has not been systematically investigated across different biological targets. Such studies are crucial for understanding structure-activity relationships (SAR).
Research Opportunities:
Library Synthesis for Drug Discovery: The compound is an ideal starting point for combinatorial chemistry and the creation of diverse molecular libraries. The dual reactivity allows for the systematic modification at two different points on the molecule, enabling the rapid generation of novel compounds for high-throughput screening against a wide range of therapeutic targets, including cancer, infectious diseases, and neurological disorders. nih.govnih.gov
Exploration of Novel Therapeutic Areas: Phenylpiperazine derivatives have traditionally been focused on CNS targets. There is a significant opportunity to use this compound to synthesize new agents for other areas. Recent research has shown that novel piperazine derivatives can exhibit potent acaricidal, antimicrobial, and anticancer activities, suggesting that derivatives of this compound could yield promising leads in these fields. nih.govnih.govresearchgate.net
Development of Molecular Probes and Tool Compounds: Derivatives of this compound could be developed as chemical probes to study the function of specific proteins or biological pathways. By attaching fluorescent tags or affinity labels, researchers can create tools for target identification and validation.
Investigation of Isomer-Specific Effects: A focused research program could be initiated to synthesize and test the three positional isomers (ortho, meta, and para) of piperazinyl methyl benzoate. This would provide fundamental insights into how the geometric arrangement of the key functional groups influences binding affinity and efficacy at various receptors, guiding future rational drug design. mdpi.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 3-piperazin-1-ylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMFVTHPXTXYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Piperazin 1 Yl Benzoate Hydrochloride
Retrosynthetic Analysis and Strategic Disconnections for the Compound
The retrosynthetic analysis of Methyl 3-(piperazin-1-yl)benzoate hydrochloride commences with the disconnection of the final salt formation step, leading back to the free base, Methyl 3-(piperazin-1-yl)benzoate. The primary strategic disconnection for this intermediate is the C-N bond between the aromatic ring and the piperazine (B1678402) moiety. This bond is synthetically accessible through a carbon-nitrogen cross-coupling reaction, a cornerstone of modern organic synthesis.
This leads to two key synthons: a substituted methyl benzoate (B1203000) precursor and a piperazine derivative. The substituted benzoate must possess a suitable leaving group at the 3-position, such as a halogen (bromo or chloro) or a triflate, to facilitate the cross-coupling reaction. Alternatively, an amino group at the 3-position could be envisioned in other coupling strategies, though the halo-substituted variant is more common for the widely employed Buchwald-Hartwig amination. The piperazine synthon requires a free secondary amine to participate in the coupling reaction. To prevent undesired bis-arylation, a common side reaction with piperazine, a monosubstituted derivative with a protecting group on one of the nitrogen atoms is the ideal synthetic equivalent. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group in this context due to its stability under many reaction conditions and its facile removal under acidic conditions, which can be conveniently integrated into the final hydrochloride salt formation step.
Detailed Examination of Precursor Synthesis Routes to Key Intermediates of the Compound
The successful synthesis of this compound hinges on the efficient preparation of its key precursors: a suitably substituted methyl benzoate and a mono-protected piperazine derivative.
Synthesis of Substituted Benzoate Precursors
The synthesis of the substituted benzoate precursor can be approached through several well-established methods, depending on the desired substituent at the 3-position.
Methyl 3-Halobenzoates : These are common starting materials for cross-coupling reactions. For instance, methyl 3-bromobenzoate can be synthesized from 3-bromobenzoic acid through Fischer esterification, where the carboxylic acid is heated in methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid.
Methyl 3-Aminobenzoate : This precursor can be prepared by the esterification of 3-aminobenzoic acid with methanol in the presence of an acid catalyst. Another route involves the reduction of methyl 3-nitrobenzoate. This reduction can be achieved using various reagents, such as iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).
The choice of precursor often depends on the specific cross-coupling strategy to be employed. For palladium-catalyzed C-N bond formation, methyl 3-halobenzoates are generally preferred.
Synthesis of Piperazine Derivatives for Coupling
To control the stoichiometry and prevent the formation of the bis-arylated byproduct, it is crucial to use a piperazine derivative where one of the nitrogen atoms is protected. Mono-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a widely used and commercially available intermediate for this purpose.
The synthesis of mono-Boc-piperazine typically involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under controlled conditions to favor mono-substitution. The reaction is usually carried out in a suitable solvent such as dichloromethane (B109758) or a biphasic system. Careful control of the stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-protected product over the di-protected and unreacted starting material.
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Following the successful coupling to form methyl 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoate, the Boc protecting group is removed. This is typically achieved by treatment with a strong acid, such as hydrochloric acid in a suitable solvent like dioxane or methanol. This deprotection step conveniently leads directly to the formation of the desired this compound salt, which can then be isolated and purified.
Solvent Selection and Reaction Medium Effects
The choice of solvent plays a critical role in the success of the Buchwald-Hartwig amination. The solvent must be able to dissolve the reactants, catalyst, and base to a sufficient extent to allow for an efficient reaction. Commonly used solvents for this type of coupling include ethereal solvents like dioxane and tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons such as toluene.
The polarity and coordinating ability of the solvent can influence the stability and activity of the palladium catalyst. For instance, more polar solvents can sometimes accelerate the reaction but may also lead to catalyst deactivation. Therefore, solvent screening is often a necessary step in the optimization process to find the ideal balance between reaction rate and catalyst stability.
Catalyst Development and Ligand Screening for Coupling Reactions
The heart of the Buchwald-Hartwig amination is the palladium catalyst, which is typically composed of a palladium precursor and a phosphine (B1218219) ligand. The choice of ligand is paramount as it influences the catalyst's activity, stability, and selectivity.
For the coupling of aryl halides with cyclic secondary amines like piperazine, a variety of palladium precursors can be used, including Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. The ligands are typically bulky, electron-rich phosphines that promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Ligand screening is a crucial aspect of optimizing the reaction. A range of phosphine ligands, from monodentate to bidentate, have been developed for this purpose. Some commonly employed ligands for this type of transformation are summarized in the table below:
| Ligand Name | Ligand Type | Key Features |
| XPhos | Monodentate Biarylphosphine | Highly active for a broad range of substrates. |
| SPhos | Monodentate Biarylphosphine | Similar to XPhos, often provides complementary reactivity. |
| RuPhos | Monodentate Biarylphosphine | Effective for sterically hindered substrates. |
| BINAP | Bidentate Biarylphosphine | One of the earlier successful ligands for amination reactions. |
| Xantphos | Bidentate Phosphine | Wide bite angle, can be effective in challenging couplings. |
Temperature and Pressure Optimization for Specific Reaction Steps
The optimization of temperature and pressure is a critical aspect of process chemistry, directly impacting reaction kinetics, product yield, and impurity profiles. In the synthesis of arylpiperazine derivatives, such as this compound, the key reaction step is often the N-arylation of the piperazine ring.
Detailed studies on related compounds demonstrate that careful control of temperature can significantly enhance reaction outcomes. For instance, in microwave-assisted syntheses of long-chain arylpiperazines, the applied microwave power, which correlates with the reaction temperature, has a profound effect on the product yield. An optimal balance must be struck, as excessively high temperatures can lead to the degradation of the reaction mixture and a subsequent decrease in yield.
The following table illustrates the impact of temperature on the yield of a representative arylpiperazine synthesis.
| Entry | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | 80 | 24 h | 65 |
| 2 | 100 | 12 h | 85 |
| 3 | 120 | 8 h | 92 |
| 4 | 140 | 8 h | 88 (decomposition observed) |
This is an illustrative data table based on typical optimization studies for arylpiperazine synthesis.
While many N-arylation reactions are conducted at atmospheric pressure, certain catalytic hydrogenations or high-temperature reactions in sealed vessels may involve elevated pressures. Optimization of pressure in such cases is crucial for maintaining the desired reaction medium, preventing the boiling of low-boiling point reactants or solvents, and influencing the rate of gaseous reactant consumption.
Alternative and Convergent Synthetic Pathways to this compound
One convergent approach involves the use of advanced C-H functionalization techniques. For instance, the stannyl (B1234572) amine protocol (SnAP) has been developed as a convergent method for the synthesis of complex piperazines from aldehydes. This method relies on the generation of radicals from a stannane (B1208499) reagent to achieve cyclization and C-C bond formation in a single step.
Another key strategy in the synthesis of N-arylpiperazines is the use of metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann-Goldberg reaction are prominent examples of powerful methods for the formation of the crucial C-N bond between the aryl ring and the piperazine nitrogen. These reactions offer a versatile and efficient alternative to traditional nucleophilic aromatic substitution (SNAr) reactions, which are often limited to electron-deficient aromatic systems.
A multi-step synthetic sequence for a related phenylpiperazine derivative, which can be adapted for the target molecule, is outlined below:
Sulfonylation of a substituted aniline.
Reduction of the sulfonyl chloride.
Alkylation of the resulting thiol.
Cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the piperazine ring.
Final modification of the piperazine nitrogen.
This pathway allows for the introduction of diverse functionalities at various stages of the synthesis.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to pharmaceutical synthesis is of paramount importance for minimizing environmental impact and improving process safety and efficiency.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more sustainable. In the context of this compound synthesis, strategies to improve atom economy include the use of catalytic methods over stoichiometric reagents. For example, catalytic N-arylation reactions are superior to classical methods that may generate significant inorganic waste.
Waste reduction is also achieved through the optimization of reaction conditions to maximize yield and minimize byproduct formation. The use of continuous flow microreactor systems for reactions like the amidation of benzoic acid with piperazine has been shown to improve selectivity and yield, thereby reducing waste.
The synthesis of complex aromatic compounds like this compound typically relies on petrochemical feedstocks. While the direct use of renewable feedstocks for the entire synthesis is challenging, research into the production of key aromatic synthons from biomass-derived platform chemicals is an active area of investigation. However, at present, the application of renewable feedstocks to the synthesis of this specific compound is not widely documented.
The development of efficient catalytic systems is a cornerstone of green chemistry. For the N-arylation step in the synthesis of arylpiperazines, copper-catalyzed and palladium-catalyzed reactions have been extensively developed. These methods often proceed under milder conditions and with higher selectivity than non-catalytic alternatives. Nickel-mediated amination has also been shown to be effective for the selective N-arylation of piperazine. researchgate.net
Solvent-free and microwave-assisted synthesis have emerged as powerful green chemistry techniques. nih.govscispace.com Conducting reactions without a solvent, or in the presence of a minimal amount of a benign solvent, significantly reduces solvent waste and can simplify product purification. Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. The following table provides a comparison of conventional and microwave-assisted synthesis for a related arylpiperazine.
| Method | Solvent | Reaction Time | Yield (%) |
| Conventional Heating | Toluene | 12 h | 75 |
| Microwave Irradiation | Solvent-free | 15 min | 90 |
This is an illustrative data table based on literature reports for arylpiperazine synthesis.
The combination of solvent-free conditions with microwave assistance offers a synergistic approach to developing highly efficient and environmentally friendly synthetic protocols for this compound and related compounds. nih.govscispace.com
Elucidation of Molecular Structure and Conformation Using Advanced Spectroscopic and Crystallographic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. For Methyl 3-(piperazin-1-yl)benzoate hydrochloride, a suite of 1D and 2D NMR experiments provides unambiguous assignment of proton and carbon signals, confirms structural connectivity, and offers insights into the molecule's preferred conformation in solution.
One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic, piperazine (B1678402), and methyl ester protons. The aromatic protons on the benzoate (B1203000) ring typically appear in the downfield region (δ 7.0-8.0 ppm). The substitution pattern leads to a complex multiplet structure. The four protons on the carbons adjacent to the nitrogen attached to the benzene (B151609) ring and the four protons on the carbons adjacent to the protonated nitrogen will appear as distinct multiplets in the aliphatic region (δ 3.0-4.0 ppm), shifted downfield due to the influence of the electronegative nitrogen atoms and the positive charge. The methyl ester protons will exhibit a characteristic singlet at approximately δ 3.9 ppm. The N-H protons of the piperazinium cation will appear as broad signals.
¹³C NMR Spectroscopy : The carbon NMR spectrum complements the ¹H NMR data. The carbonyl carbon of the ester group is expected to resonate significantly downfield (δ ~165 ppm). aiinmr.com The aromatic carbons will show signals in the range of δ 115-150 ppm, with the carbon attached to the piperazine ring (C3) and the carbon attached to the ester group (C1) being readily identifiable. The four chemically non-equivalent carbons of the piperazine ring are expected to resonate in the aliphatic region (δ 40-55 ppm). The methyl carbon of the ester group will appear at a characteristic upfield position (δ ~52 ppm). aiinmr.com The loss of symmetry in the protonated piperazine ring can result in separate signals for each carbon.
¹⁵N NMR Spectroscopy : Solid-state ¹⁵N NMR can be particularly useful for locating the site of protonation in hydrochloride salts of piperazine derivatives. semanticscholar.org The spectrum would be expected to show two distinct signals corresponding to the two nitrogen atoms of the piperazine ring. The chemical shift values would confirm that one nitrogen is trivalent (bonded to the aryl group) and the other is a quaternary ammonium (B1175870) center, bearing the positive charge and interacting with the chloride ion.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CHs | 7.0 - 8.0 (m) | 115 - 135 |
| Aromatic C-COOCH₃ | - | ~131 |
| Aromatic C-N | - | ~150 |
| Piperazine CH₂ (Ar-N-CH ₂) | ~3.4 (m, 4H) | ~48 |
| Piperazine CH₂ (H₂N⁺-CH ₂) | ~3.6 (m, 4H) | ~44 |
| Ester O-CH₃ | ~3.9 (s, 3H) | ~52 |
| Ester C=O | - | ~165 |
| Piperazine N-H₂⁺ | Broad | - |
Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton coupling networks. Key correlations would be observed between adjacent protons on the aromatic ring, confirming their relative positions. It would also show correlations between the geminal and vicinal protons within the piperazine ring, helping to assign the complex multiplets in that region.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with its directly attached carbon atom. This is crucial for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the aliphatic piperazine proton signals to their respective carbon signals. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about long-range (2-3 bond) couplings between protons and carbons, which is vital for connecting different fragments of the molecule. Expected key correlations include:
From the piperazine protons adjacent to the phenyl ring to the C3 carbon of the ring, confirming the point of attachment.
From the methyl ester protons to the carbonyl carbon.
From the aromatic proton at C2 to the carbonyl carbon and the C4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close in space, even if they are not directly bonded, providing insights into the molecule's conformation. NOESY could reveal the spatial relationship between the piperazine ring protons and the aromatic protons at the C2 and C4 positions, helping to determine the preferred rotational orientation (conformation) of the piperazine ring relative to the benzoate plane.
Table 2: Expected Key 2D NMR Correlations
| Experiment | Correlating Nuclei | Information Gained |
| COSY | ¹H ↔ ¹H | Connectivity of adjacent protons in the aromatic and piperazine rings. |
| HSQC | ¹H ↔ ¹³C (¹J) | Direct one-bond C-H correlations for unambiguous assignments. |
| HMBC | ¹H ↔ ¹³C (²⁻³J) | Connectivity between molecular fragments (e.g., piperazine to benzoate). |
| NOESY | ¹H ↔ ¹H (space) | Spatial proximity of protons for conformational analysis. |
Mass Spectrometry: Fragmentation Pathways and Isotopic Patterns for Structural Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For Methyl 3-(piperazin-1-yl)benzoate, the positive-ion electrospray ionization (ESI) mode would show a prominent pseudomolecular ion [M+H]⁺ corresponding to the protonated free base. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) serves as a definitive confirmation of the compound's chemical formula (C₁₂H₁₇N₂O₂⁺ for the cation). mdpi.com
The fragmentation pattern observed in MS/MS experiments provides further structural proof. Plausible fragmentation pathways for the [M+H]⁺ ion include:
Cleavage within the piperazine ring, a characteristic fragmentation for piperazine derivatives, leading to several smaller charged fragments. researchgate.net
Loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the benzoate ring.
Cleavage of the C-N bond connecting the piperazine and benzoate rings.
Table 3: Plausible HRMS Fragments for the Cation of Methyl 3-(piperazin-1-yl)benzoate
| Fragment Formula | Plausible Neutral Loss | Structural Origin |
| [C₁₁H₁₄N₂O]⁺ | CH₂O | Loss of formaldehyde (B43269) from methoxy group |
| [C₈H₉N₂O₂]⁺ | C₄H₈ | Fragmentation of piperazine ring |
| [C₈H₇O₂]⁺ | C₄H₁₀N₂ | Cleavage of the C-N bond (piperazine loss) |
| [C₁₂H₁₄N]⁺ | H₂O₂ | Rearrangement and loss |
Single-Crystal X-ray Diffraction Analysis of this compound
The crystal structure of an organic salt is stabilized by a network of non-covalent interactions. For this compound, the crystal packing would be dominated by strong hydrogen bonds.
Halogen Bonding : While not applicable to the hydrochloride salt, in corresponding hydrobromide or hydroiodide salts, N⁺-H···X⁻ and N-H···X⁻ (X = Br, I) hydrogen bonds would still dominate. In some cases, C-X···N or C-X···O halogen bonds can also contribute to the supramolecular architecture, although this is less common than hydrogen bonding in such systems. nih.gov
The interplay of these intermolecular forces dictates the final crystal lattice, influencing the material's physical properties such as solubility and melting point.
Table 4: Expected Primary Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| Hydrogen Bond | N⁺-H | Cl⁻ | ~3.0 - 3.3 | Primary structural driver |
| Hydrogen Bond | N-H | Cl⁻ or O=C | ~3.1 - 3.4 | Links cations and anions/cations |
| C-H···O/Cl | C-H (Aromatic/Aliphatic) | O=C or Cl⁻ | ~3.2 - 3.8 | Secondary packing stabilization |
Conformational Analysis in the Solid State
In the solid state, the conformation of a molecule is "frozen" within the crystal lattice, allowing for its detailed examination by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.
For the piperazine ring in this compound, a chair conformation is the most stable and commonly observed arrangement in the solid state. This conformation minimizes steric strain and torsional strain by positioning the hydrogen atoms on adjacent carbon atoms in a staggered arrangement. The nitrogen atoms in the piperazine ring can exist in either axial or equatorial positions relative to the plane of the ring. The specific orientation will be influenced by the nature and position of the substituents and the crystal packing forces.
While awaiting specific crystallographic data for this compound, the wealth of data on related piperazine-substituted aromatic compounds serves as a valuable guide to its likely solid-state conformation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule and assessing its purity. Each functional group has characteristic vibrational frequencies, which appear as distinct bands in the FT-IR and Raman spectra. The analysis of these spectra for this compound is based on the well-established vibrational modes of its constituent parts: the substituted benzene ring, the ester group, and the piperazine ring.
The expected vibrational frequencies for the key functional groups are summarized in the table below. The presence of the hydrochloride salt will influence the vibrational modes of the piperazine moiety, particularly the N-H stretching and bending vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic Ring (Benzene) | C-H stretching | 3100 - 3000 |
| C=C stretching | 1600 - 1450 | |
| C-H in-plane bending | 1300 - 1000 | |
| C-H out-of-plane bending | 900 - 675 | |
| Ester (Methyl Benzoate) | C=O stretching | 1730 - 1715 |
| C-O stretching (ester) | 1300 - 1000 | |
| O-CH₃ stretching | 2995 - 2950 | |
| Piperazine | N-H stretching (as hydrochloride salt) | 3000 - 2500 (broad) |
| C-H stretching | 2950 - 2800 | |
| N-H bending | 1600 - 1500 | |
| C-N stretching | 1250 - 1020 |
FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most prominent band is expected to be the strong C=O stretching vibration of the ester group in the 1730-1715 cm⁻¹ region. The aromatic C=C stretching vibrations will appear as a series of bands between 1600 and 1450 cm⁻¹. The broad absorption in the 3000-2500 cm⁻¹ range is characteristic of the N-H stretching vibrations of the protonated amine in the hydrochloride salt. The C-O stretching of the ester and the C-N stretching of the piperazine ring will give rise to bands in the fingerprint region (1300-1000 cm⁻¹).
Purity Assessment: The vibrational spectra are highly specific to the molecular structure. Therefore, FT-IR and Raman spectroscopy can be effectively used for purity assessment. The presence of impurities would introduce additional bands in the spectra. By comparing the spectrum of a sample to that of a well-characterized reference standard, the presence and, to some extent, the quantity of impurities can be determined.
Chemical Reactivity and Derivatization Strategies for Methyl 3 Piperazin 1 Yl Benzoate Hydrochloride
Reactivity at the Piperazine (B1678402) Nitrogen Atom
The nucleophilic secondary amine of the piperazine ring is a key site for various derivatization strategies, including acylation, alkylation, sulfonylation, and the formation of ureas and thioureas.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation of the piperazine nitrogen is a common strategy to introduce a variety of substituents. This reaction typically involves the use of acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the reaction of a piperazine derivative with an appropriate acyl chloride can yield the corresponding N-acylpiperazine.
Alkylation reactions introduce alkyl groups onto the piperazine nitrogen. These reactions are generally carried out using alkyl halides. The reactivity of the alkyl halide (iodide > bromide > chloride) and the reaction conditions, such as temperature and the choice of base, can influence the efficiency of the N-alkylation.
Sulfonylation of the piperazine nitrogen leads to the formation of stable sulfonamides. This is typically achieved by reacting the piperazine moiety with a sulfonyl chloride in the presence of a suitable base. This reaction is valuable for introducing sulfonyl groups that can act as hydrogen bond acceptors and modulate the physicochemical properties of the molecule. A variety of sulfonyl chlorides can be employed to generate a diverse library of N-sulfonylated piperazine derivatives.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acetylpiperazine derivative |
| Alkylation | Benzyl (B1604629) bromide | N-benzylpiperazine derivative |
| Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonylpiperazine derivative |
Urea (B33335) and Thiourea (B124793) Formation
The secondary amine of the piperazine ring readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These functional groups are of significant interest in medicinal chemistry due to their ability to participate in hydrogen bonding interactions with biological targets.
The synthesis of N-substituted ureas is typically achieved by the addition of an isocyanate to the piperazine nitrogen. Similarly, thiourea derivatives are formed through the reaction with an isothiocyanate. These reactions are generally high-yielding and proceed under mild conditions. A wide range of commercially available or synthetically accessible isocyanates and isothiocyanates allows for the creation of diverse libraries of urea and thiourea derivatives for structure-activity relationship (SAR) studies.
| Reagent | Product Functional Group |
| Phenyl isocyanate | N-phenylurea |
| Methyl isothiocyanate | N-methylthiourea |
N-Oxidation Studies
The nitrogen atoms of the piperazine ring are susceptible to oxidation, leading to the formation of N-oxides. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation can have a significant impact on the pharmacological profile of a molecule, often altering its solubility, metabolic stability, and receptor binding affinity. In some cases, N-oxides can act as prodrugs, which are converted to the active parent amine in vivo. The formation of N-oxides is a known metabolic pathway for many tertiary amine drugs. google.comgoogle.com
Reactions at the Benzoate (B1203000) Ester Moiety
The benzoate ester group offers another handle for chemical modification, primarily through hydrolysis, transesterification, amidation, and reduction.
Hydrolysis and Transesterification Reactions
Hydrolysis of the methyl ester to the corresponding carboxylic acid can be accomplished under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. Acid-catalyzed hydrolysis is also possible but is a reversible process. The resulting carboxylic acid can serve as a precursor for further derivatization, such as amide bond formation.
Transesterification involves the conversion of the methyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent or removing the methanol (B129727) byproduct. This method allows for the introduction of various ester groups, which can influence the pharmacokinetic properties of the parent compound.
| Reaction | Reagents | Product |
| Hydrolysis (Saponification) | 1. NaOH (aq) 2. HCl (aq) | 3-(Piperazin-1-yl)benzoic acid |
| Transesterification | Ethanol, H₂SO₄ (catalyst) | Ethyl 3-(piperazin-1-yl)benzoate |
Amidation and Reduction Reactions
Amidation of the methyl ester can be achieved by direct reaction with an amine. This reaction is often slower than hydrolysis and may require elevated temperatures or the use of a catalyst. The resulting amides are generally more stable than esters and can introduce new points of interaction for biological targets.
Reduction of the ester moiety to a primary alcohol can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation converts the benzoate group into a benzyl alcohol derivative, significantly altering the electronic and steric properties of this part of the molecule. It is important to note that milder reducing agents like sodium borohydride (B1222165) are typically not strong enough to reduce esters. The resulting alcohol can then be used in subsequent functional group transformations.
| Reaction | Reagent | Product Functional Group |
| Amidation | Ammonia | Benzamide |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Benzyl alcohol |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of Methyl 3-(piperazin-1-yl)benzoate is substituted with two groups that exert significant influence on its reactivity towards aromatic substitution reactions. The piperazin-1-yl group and the methyl 3-benzoate group have opposing electronic effects, which in turn determine the regioselectivity of incoming electrophiles.
In electrophilic aromatic substitution, the piperazin-1-yl group, connected via its nitrogen atom, acts as an electron-donating group (EDG). wikipedia.org The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance, increasing the electron density of the ring and making it more nucleophilic. youtube.com This increased reactivity means the ring is "activated" towards electrophilic attack compared to unsubstituted benzene. organicchemistrytutor.com As an activating group, the piperazinyl substituent directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the piperazine). organicchemistrytutor.comlibretexts.org
Conversely, the methyl carboxylate (-COOCH₃) group is an electron-withdrawing group (EWG). chegg.com It deactivates the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. youtube.com Deactivating groups of this type are known as meta-directors. organicchemistrytutor.comyoutube.com
In the case of Methyl 3-(piperazin-1-yl)benzoate, the activating, ortho, para-directing piperazinyl group and the deactivating, meta-directing ester group work in concert. The piperazinyl group at position 1 strongly activates positions 2, 4, and 6. The ester group at position 3 directs incoming electrophiles to positions 5 (which is equivalent to position 1, already substituted) and positions 2 and 6 (relative to the ester group, which are positions 4 and 2 on the ring). Therefore, the directing effects are synergistic, strongly favoring substitution at the positions ortho and para to the activating piperazinyl group.
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
| Position of Substitution | Influence of Piperazinyl Group (at C1) | Influence of Methyl Benzoate Group (at C3) | Overall Predicted Outcome |
|---|---|---|---|
| 2 (ortho) | Activating | meta-directing | Favorable |
| 4 (para) | Activating | meta-directing (relative to C3) | Highly Favorable |
| 5 | meta | Deactivating | Unfavorable |
| 6 (ortho) | Activating | ortho-directing (deactivating) | Less Favorable |
Nucleophilic aromatic substitution (SNAr), on the other hand, typically requires an electron-poor aromatic ring and a good leaving group (such as a halide). masterorganicchemistry.comchemistrysteps.com The reaction is accelerated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com Methyl 3-(piperazin-1-yl)benzoate hydrochloride itself is not a prime candidate for SNAr because it lacks a suitable leaving group on the benzene ring. However, derivatives of this compound, for instance, a halogenated analog, could undergo SNAr if further substituted with a potent electron-withdrawing group like a nitro (-NO₂) group.
Synthesis of Novel Analogs and Derivatives of this compound
The structure of this compound offers multiple points for chemical modification to generate novel analogs. Derivatization can be achieved by targeting the secondary amine of the piperazine ring, modifying the ester functionality, or by introducing additional substituents onto the benzene ring.
Strategies for derivatization primarily focus on the nucleophilic character of the piperazine nitrogen and the reactivity of the aromatic ring. Common synthetic methods to obtain N-arylpiperazines include palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions. mdpi.com For N-alkylation, nucleophilic substitution on alkyl halides or reductive amination are frequently employed methods. mdpi.com
Furthermore, the synthesis of phenylpiperazine derivatives can be achieved through sequential reactions, including the cyclization of substituted anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride, followed by N-substitution reactions with various reagents. nih.gov
Examples of Derivatization Reactions:
N-Alkylation: Reaction of the secondary amine on the piperazine ring with an alkyl halide (e.g., benzyl bromide) in the presence of a base to yield an N-alkylated derivative.
N-Acylation: Treatment with an acyl chloride or anhydride (B1165640) to form an N-acyl derivative.
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce a substituted alkyl group at the piperazine nitrogen.
Ring Substitution: As discussed in section 4.3, electrophilic aromatic substitution reactions like nitration or halogenation can introduce new functional groups onto the benzene ring, primarily at the 2 and 4 positions.
Modular Synthesis Approaches for Library Generation
Modular synthesis provides an efficient pathway to generate large libraries of structurally related compounds by combining different chemical building blocks. mdpi.com The arylpiperazine scaffold is well-suited for such approaches due to its inherent modularity. mdpi.com A library of analogs based on this compound can be constructed by systematically varying three key components: the substituted aniline, the piperazine core (which can also be substituted), and the acyl/alkyl/aryl group appended to the secondary piperazine nitrogen.
One powerful technique is the use of palladium-catalyzed reactions that couple various diamine components with propargyl units to create highly substituted piperazines in a controlled manner. acs.org This allows for significant modification of both the core structure and its substituents.
Another approach involves a one-pot, one-step synthetic procedure starting from a protonated piperazine, which circumvents the need for protecting groups and allows for the efficient creation of a wide range of monosubstituted piperazines. nih.gov Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are also highly effective for library generation. mdpi.combenthamdirect.com For instance, a library could be generated by reacting various substituted 3-aminobenzoic acids (or their esters), piperazine (or its derivatives), and a third variable component in a one-pot reaction.
Conceptual Modular Synthesis Scheme:
| Module 1 (Aryl Core) | Module 2 (Piperazine Core) | Module 3 (N-Substituent) | Resulting Compound Class |
|---|---|---|---|
| Substituted 3-aminobenzoic esters | Piperazine | Alkyl halides | N-Alkyl-N'-(3-carbomethoxyphenyl)piperazines |
| Substituted 3-halobenzoic esters | Substituted piperazines | - | N'-(3-carbomethoxyphenyl)piperazine derivatives |
| 3-Aminobenzoic acid | Piperazine | Aryl boronic acids | N-Aryl-N'-(3-carboxyphenyl)piperazines |
Structure-Property Relationships in Chemically Modified Compounds (non-biological properties)
Chemical modifications to the this compound structure can systematically alter its physicochemical properties. Understanding these structure-property relationships is crucial for tailoring molecules for specific applications. Non-biological properties such as solubility, melting point, and spectroscopic characteristics are directly influenced by changes in molecular structure. isaacpub.org
The introduction of polar functional groups, such as hydroxyl (-OH) or additional amine groups, would be expected to increase aqueous solubility. Conversely, appending large, nonpolar aliphatic or aromatic groups would likely decrease water solubility but increase solubility in organic solvents.
The melting point of a crystalline solid is dependent on the strength of its crystal lattice, which is influenced by intermolecular forces like hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Altering substituents can disrupt or enhance crystal packing, thereby changing the melting point. For example, introducing a substituent that enables strong hydrogen bonding could increase the melting point, while a bulky group that hinders efficient packing might lower it.
Spectroscopic properties are also highly sensitive to structural changes. The introduction of chromophores or auxochromes onto the benzene ring will alter the UV-Vis absorption spectrum. For instance, adding electron-donating or -withdrawing groups can shift the λmax to longer or shorter wavelengths. Similarly, the chemical shifts in 1H and 13C NMR spectra are directly related to the electronic environment of the nuclei, providing clear evidence of successful derivatization. Studies on phenylpiperazine-containing polymers have shown that structural modifications can influence optical properties like the refractive index and optical energy band gaps. nih.govacs.org
Hypothetical Structure-Property Relationship Data Table:
| Derivative of Methyl 3-(piperazin-1-yl)benzoate | Modification | Expected Change in Aqueous Solubility | Expected Change in Melting Point | Expected UV λmax Shift |
|---|---|---|---|---|
| Analog A | Addition of -NO₂ at C4 | Decrease | Increase | Bathochromic (Red Shift) |
| Analog B | N-benzylation of piperazine | Significant Decrease | Variable | Minimal |
| Analog C | Hydrolysis of ester to -COOH | Increase | Significant Increase | Hypsochromic (Blue Shift) |
| Analog D | Addition of -OH at C4 | Increase | Increase | Bathochromic (Red Shift) |
Computational and Theoretical Studies on Methyl 3 Piperazin 1 Yl Benzoate Hydrochloride
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide a detailed picture of electron distribution, which is fundamental to understanding a molecule's stability and chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net
For Methyl 3-(piperazin-1-yl)benzoate hydrochloride, DFT calculations at a level like B3LYP/6-311G(d,p) could be employed to determine the energies of the HOMO and LUMO. dergipark.org.trresearchgate.net The HOMO is expected to be localized on the electron-rich piperazine (B1678402) ring and the benzene (B151609) ring, while the LUMO would likely be distributed over the electron-deficient ester group and the protonated piperazine nitrogen.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are hypothetical values based on typical ranges for similar organic molecules and are for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov
For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the ester group and the non-protonated nitrogen of the piperazine ring. Conversely, the positive potential (blue) would be concentrated around the hydrogen atoms of the protonated piperazine nitrogen and the aromatic protons. nih.govresearchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding.
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations
The biological activity of a molecule is often dictated by its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational techniques for exploring the conformational space of flexible molecules like this compound.
MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, an energy landscape can be generated, revealing the low-energy, stable conformers. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and its conformational flexibility. These simulations can reveal how the molecule might adapt its shape to bind to a biological target. semanticscholar.org
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which can aid in the characterization and identification of a compound. DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.comresearchgate.net
The calculated NMR chemical shifts can be compared with experimental data to confirm the molecular structure. mdpi.com Similarly, the predicted IR spectrum can help in assigning the vibrational modes observed in the experimental spectrum. semanticscholar.org UV-Vis spectra predictions can provide information about the electronic transitions within the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR (ppm) | Aromatic protons (7.0-8.0), Piperazine protons (3.0-3.5), Methyl protons (3.8) |
| ¹³C NMR (ppm) | Carbonyl carbon (~166), Aromatic carbons (120-135), Piperazine carbons (45-55), Methyl carbon (~52) |
| IR (cm⁻¹) | N-H stretch (~3200), C=O stretch (~1720), C-N stretch (~1250) |
| UV-Vis (nm) | λmax ~240, ~280 |
Note: These are hypothetical values based on typical ranges for the functional groups present in the molecule and are for illustrative purposes.
Intermolecular Interaction Modeling and Crystal Lattice Prediction
Understanding how molecules interact with each other is crucial for predicting crystal packing and solid-state properties. Computational methods can be used to model intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.
For this compound, the protonated piperazine ring and the ester group are likely to be involved in strong hydrogen bonding interactions. The aromatic rings can participate in π-π stacking. By analyzing these interactions, it is possible to predict the most stable crystal lattice structure. This is particularly important in the pharmaceutical industry, as different crystal forms (polymorphs) can have different physical properties, such as solubility and bioavailability.
In Silico Design of Novel this compound Derivatives
The insights gained from the computational studies described above can be leveraged for the in silico design of novel derivatives with improved properties. By modifying the structure of this compound and computationally evaluating the properties of the new molecules, it is possible to rationally design compounds with enhanced activity, selectivity, or pharmacokinetic profiles. mdpi.comnih.gov
For instance, substituents could be added to the benzene ring to modulate the electronic properties and, consequently, the reactivity of the molecule. The piperazine ring could also be modified to alter the molecule's solubility and ability to form hydrogen bonds. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the designed derivatives with their predicted biological activity. mdpi.com
Advanced Analytical Methodologies for Characterization and Quantification of Methyl 3 Piperazin 1 Yl Benzoate Hydrochloride
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Degradants (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. researchgate.net In the context of Methyl 3-(piperazin-1-yl)benzoate hydrochloride, its primary application would be to detect and quantify residual solvents from the manufacturing process. Residual solvents are organic volatile chemicals that are used or produced in the manufacture of drug substances and must be controlled within acceptable limits.
A headspace GC-MS method is typically employed for this purpose. The solid drug substance is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system.
Hypothetical GC-MS Parameters:
Column: A low-polarity column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-17), is generally effective for separating common organic solvents. researchgate.net
Carrier Gas: Helium is typically used as the carrier gas. researchgate.net
Oven Program: A temperature gradient program is used to separate solvents with different boiling points. For example, an initial temperature of 40°C held for 5 minutes, followed by a ramp of 10°C/min to 220°C.
Injector and Detector: The injector and detector temperatures would be set higher than the final oven temperature (e.g., 250°C) to ensure rapid volatilization and prevent condensation. researchgate.net
Mass Spectrometry: The mass spectrometer would be operated in full scan mode to identify unknown volatile compounds or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying specific target solvents. amazonaws.com
| Parameter | Proposed Condition | Rationale |
| Technique | Headspace Gas Chromatography | Ideal for analyzing volatile residual solvents in a solid matrix. |
| Column | DB-17 (or equivalent), 30m x 0.53mm, 1µm film | Standard column for residual solvent analysis, providing good separation. |
| Carrier Gas | Helium at 2 mL/min | Inert carrier gas compatible with MS detection. |
| Oven Program | 40°C (5 min), then 10°C/min to 220°C | Temperature gradient to elute and separate solvents with varying boiling points. |
| Injector Temp. | 250 °C | Ensures efficient volatilization of the sample. |
| Detector | Mass Spectrometer (MS) | Provides positive identification of impurities based on their mass spectra. |
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Chemical Thermal Stability
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the physicochemical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, TGA would provide information on its thermal stability and decomposition profile. The analysis would identify the temperature at which the compound begins to degrade, which is critical information for determining appropriate storage and handling conditions. It can also indicate the presence of residual solvents or water through mass loss at lower temperatures.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine key thermal transitions. For this compound, DSC analysis would be used to:
Determine the melting point and enthalpy of fusion.
Identify any polymorphic transitions (changes in crystal structure).
| Analysis | Information Obtained | Significance |
| TGA | Decomposition Temperature, Presence of Volatiles | Defines the upper-temperature limit for storage and handling; quantifies residual solvent/water content. |
| DSC | Melting Point, Enthalpy of Fusion, Polymorphism | Key identity characteristic; provides information on crystal lattice energy and can detect different crystalline forms. |
Purity Determination by Quantitative NMR (qNMR) and Elemental Analysis
Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of organic compounds. bwise.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for accurate quantification without the need for a specific reference standard of the analyte itself. bwise.kr For this compound, ¹H qNMR would be the method of choice.
The purity is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight. The selection of non-overlapping peaks for both the analyte and the internal standard is crucial for accuracy. bwise.kr This technique provides a direct measurement of purity traceable to the International System of Units (SI). bwise.kr
Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine, etc.) within a pure sample. The experimentally determined percentages are compared against the theoretically calculated values based on the chemical formula of this compound (C₁₂H₁₇ClN₂O₂). A close correlation between the found and calculated values serves as strong evidence of the compound's identity and purity. researchgate.net
| Element | Theoretical Percentage (%) |
| Carbon (C) | 56.14 |
| Hydrogen (H) | 6.67 |
| Chlorine (Cl) | 13.81 |
| Nitrogen (N) | 10.91 |
| Oxygen (O) | 12.46 |
Development of Reference Standards and Certified Reference Materials for the Compound
A reference standard is a highly purified compound that is used as a measurement benchmark in analytical procedures. unodc.org The development of a reference standard for this compound is a critical step for ensuring the accuracy and consistency of quality control testing.
The process involves:
Synthesis and Purification: The compound is synthesized and then extensively purified using techniques like recrystallization or preparative chromatography to achieve the highest possible purity.
Comprehensive Characterization: The identity of the purified material is unequivocally confirmed using a suite of spectroscopic techniques, including NMR (¹H, ¹³C), Mass Spectrometry, and Infrared (IR) spectroscopy.
Purity Assignment: The purity of the reference standard is meticulously determined using a mass balance approach, which involves quantifying all impurities. bwise.kr This combines results from multiple analytical techniques:
HPLC for organic impurities. researchgate.net
GC-MS for residual solvents. researchgate.net
Karl Fischer titration for water content.
TGA for non-volatile residue (ash). bwise.kr
qNMR as an independent, primary method for purity confirmation. bwise.kr
Once thoroughly characterized and its purity assigned with a stated uncertainty, the material can be established as a Certified Reference Material (CRM), ensuring its metrological traceability. bwise.kr
Applications of Methyl 3 Piperazin 1 Yl Benzoate Hydrochloride in Chemical Research and Material Science Non Biological
As a Chemical Building Block in Complex Organic Synthesis
The unique architecture of methyl 3-(piperazin-1-yl)benzoate, combining an aromatic ester with a heterocyclic amine, makes it a valuable precursor in the synthesis of more elaborate molecules. The piperazine (B1678402) ring and the substituted benzene (B151609) ring provide a robust framework and reactive functional groups for constructing complex molecular systems.
The N-arylpiperazine motif is recognized as a "privileged scaffold" in synthetic chemistry due to its presence in a wide array of functional molecules. nih.govmdpi.comnih.gov Methyl 3-(piperazin-1-yl)benzoate hydrochloride serves as a key starting material for building larger, multi-cyclic heterocyclic systems. The secondary amine in the piperazine ring is a nucleophile and can undergo various reactions, including alkylation, acylation, and arylation, to introduce diverse substituents. mdpi.comarkat-usa.org
Furthermore, the methyl ester on the benzene ring can be hydrolyzed to a carboxylic acid, which can then be converted into amides, esters, or other functional groups. This dual reactivity allows for a modular approach to synthesis, where different molecular fragments can be systematically added to the core structure. For instance, intramolecular cyclization reactions involving functional groups on both the piperazine and the benzoate (B1203000) moieties can lead to the formation of novel fused heterocyclic compounds. bohrium.comresearchgate.net The synthesis of N-arylpiperazines often involves methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution, highlighting the established chemical pathways available for modifying such structures. mdpi.com
| Functional Group | Potential Synthetic Transformations | Resulting Structure |
|---|---|---|
| Piperazine N-H | Alkylation, Acylation, Arylation (e.g., Buchwald-Hartwig) | N-substituted piperazine derivatives |
| Methyl Ester (-COOCH₃) | Hydrolysis, Amidation, Reduction | Carboxylic acids, amides, benzyl (B1604629) alcohols |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted benzene ring derivatives |
The structure of this compound is well-suited for its use as a monomer or a structural unit in the creation of polymers and supramolecular networks. The piperazine ring can be difunctionalized, allowing it to act as a linker in polymerization reactions. For example, reaction of the two nitrogen atoms can lead to the formation of polyamides or other condensation polymers.
In the realm of supramolecular chemistry, the ability of the piperazinium cation (present in the hydrochloride salt) to form strong hydrogen bonds with anions is a key feature. nih.gov This property can be exploited to direct the self-assembly of molecules into well-defined, non-covalent structures like sheets, chains, or three-dimensional frameworks. nih.gov Studies on related piperazinium salts with various organic anions have demonstrated the formation of diverse supramolecular aggregates driven by N-H⋯O hydrogen bonds. nih.gov Similarly, the benzoate portion of the molecule can participate in π-π stacking interactions, further stabilizing these assemblies. nih.gov
Role as a Ligand in Coordination Chemistry
The presence of multiple donor atoms (two nitrogen atoms in the piperazine ring and oxygen atoms in the ester/carboxylate group) makes methyl 3-(piperazin-1-yl)benzoate a versatile ligand for forming coordination complexes and polymers with various metal ions. nih.goviucr.orgnih.gov After hydrolysis of the methyl ester to the corresponding carboxylate, the molecule can act as a multidentate ligand, bridging multiple metal centers to create extended one-, two-, or three-dimensional networks, often referred to as metal-organic frameworks (MOFs). researchgate.net
Research on structurally related systems has shown that piperazine-based linkers and benzoate-derived ligands are effective components in the construction of coordination polymers with diverse topologies and properties. nih.goviucr.orgnih.govresearchgate.net For instance, cobalt and nickel coordination polymers have been successfully synthesized using piperazine and benzoate-containing ligands, resulting in layered or interpenetrated network structures. nih.goviucr.org The specific coordination mode of the ligand, along with the choice of the metal ion, dictates the final architecture of the coordination polymer, which can be designed to have specific properties, such as porosity or catalytic activity.
| Metal Ion | Ligand Type | Resulting Structure Type | Reference Example |
|---|---|---|---|
| Nickel(II) | Piperazine and Carboxylate | Interpenetrated 3D network | nih.gov |
| Cobalt(II) | Piperazine and Carboxylate | 2D grid layers | iucr.orgresearchgate.net |
| Copper(II) | Piperazine and Carboxylate | 2D slab polymer | nih.gov |
| Zinc(II) | Piperazine and Carboxylate | 3D coordination polymer | researchgate.net |
Exploration as a Scaffold for Novel Chemical Materials or Probes
The rigid and tunable nature of the arylpiperazine framework makes it an excellent scaffold for developing new functional materials and chemical probes. nih.govmdpi.comnih.gov By chemically modifying the core structure of methyl 3-(piperazin-1-yl)benzoate, its electronic and photophysical properties can be tailored. For example, extending the conjugation of the aromatic system or coordinating it to emissive metal centers could lead to the development of fluorescent materials for applications in sensing or organic light-emitting diodes (OLEDs). The synthesis of 1,3-diketones from methyl benzoate derivatives for the construction of highly emissive metal complexes for OLEDs has been reported, suggesting a potential pathway for functionalizing the title compound. mdpi.com
The piperazine moiety can also be used to attach this scaffold to other molecules or surfaces. For instance, it could be incorporated into larger systems to act as a fluorescent tag or a probe for detecting specific analytes. The 6-(piperazin-1-yl)-1,3,5-triazine scaffold has been identified as a promising starting point for developing new chemical entities, underscoring the utility of the piperazine core in creating functional molecules. wellcomeopenresearch.org
Use as a Model Compound in Mechanistic Organic Chemistry Studies
This compound possesses distinct functional groups that allow it to serve as a model compound for studying various reaction mechanisms and molecular dynamics. The N-arylpiperazine structure can be used to investigate the factors that influence the rate and regioselectivity of nucleophilic substitution reactions at the piperazine nitrogen.
Furthermore, the piperazine ring itself is a classic example of a system that undergoes conformational inversion (chair-to-chair flip). Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can be used to study the kinetics and thermodynamics of this process, and how it is affected by the substituents on the aromatic ring and the nitrogen atoms. The ester group on the aromatic ring provides a probe for studying the electronic effects of the piperazinyl substituent on the reactivity of the benzene ring towards electrophilic substitution. It also allows for studies of reaction mechanisms such as ester hydrolysis under various conditions. While specific mechanistic studies on this exact compound are not widely reported, the foundational chemistry of its components is well-established and offers clear potential for such investigations. mdpi.comd-nb.info
Future Directions and Emerging Research Avenues for Methyl 3 Piperazin 1 Yl Benzoate Hydrochloride
Development of Novel Asymmetric Synthetic Routes for Enantiopure Forms
The piperazine (B1678402) moiety is a common pharmacophore in many biologically active molecules. The development of asymmetric syntheses to produce enantiomerically pure forms of chiral piperazine derivatives is a significant area of focus for medicinal and organic chemists. rsc.org Should substitution on the piperazine ring of Methyl 3-(piperazin-1-yl)benzoate hydrochloride lead to chirality, the synthesis of single enantiomers would be crucial for investigating their distinct pharmacological and toxicological profiles. rsc.org
Future research could focus on developing catalytic asymmetric methods, which are often more efficient and environmentally friendly than classical resolution techniques. mdpi.com Potential strategies could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemistry during the formation of the piperazine ring or the introduction of substituents. nih.gov The synthesis of enantiopure starting materials, known as the chiral pool approach, could also be a viable strategy. mdpi.com
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Catalytic Asymmetric Synthesis | Use of chiral catalysts (metal-based or organocatalysts) to induce stereoselectivity. | High efficiency, atom economy, and potential for scalability. |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Predictable stereochemistry, well-established methods. |
| Diastereoselective Synthesis | Introduction of a chiral auxiliary to control stereochemistry, followed by its removal. | High diastereoselectivity, applicable to a wide range of substrates. |
Exploration of Advanced Catalytic Applications of the Compound or its Derivatives
The piperazine and benzoate (B1203000) functionalities within this compound suggest that the compound or its derivatives could serve as ligands in catalysis. The nitrogen atoms of the piperazine ring can coordinate to metal centers, and the electronic properties of the ligand can be tuned by modifying the substituents on the aromatic ring.
Research could be directed towards synthesizing derivatives of this compound and evaluating their performance as ligands in various catalytic reactions. For instance, palladium complexes of similar nitrogen-containing ligands have shown activity in carbonylation reactions. researchgate.net Furthermore, manganese-based catalysts have been explored for the hydrogenation of methyl benzoate, indicating the potential for catalytic transformations involving the ester group. mdpi.com
Table 2: Potential Catalytic Applications
| Catalytic Reaction | Role of the Compound/Derivative | Potential Outcome |
|---|---|---|
| Cross-Coupling Reactions | As a ligand for transition metals (e.g., Pd, Cu, Ni). | Formation of new carbon-carbon and carbon-heteroatom bonds. |
| Hydrogenation/Transfer Hydrogenation | As a ligand to stabilize catalytically active metal centers. | Selective reduction of functional groups. |
| Carbonylation Reactions | As a ligand for palladium or other late transition metals. | Introduction of carbonyl groups into organic molecules. |
Integration into Nanomaterials or Hybrid Chemical Systems
The functional groups present in this compound could allow for its incorporation into nanomaterials or hybrid systems. The aromatic ring could engage in π-π stacking interactions, while the piperazine and ester groups could participate in hydrogen bonding or coordination with metal ions or nanoparticles.
Future studies might explore the use of this compound as a surface modifier for nanoparticles, potentially altering their solubility, stability, or catalytic activity. Another avenue could be its use as a building block for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers, where the piperazine and carboxylate functionalities could act as linkers between metal nodes. Hybrid systems incorporating this molecule could find applications in areas such as drug delivery, sensing, or catalysis. The hybridization of different bioactive molecules is a known strategy to enhance their therapeutic properties. nih.gov
Deepening Understanding of Chemical Reactivity under Extreme Conditions
Investigating the behavior of this compound under extreme conditions, such as high pressure, high temperature, or in supercritical fluids, could reveal novel reaction pathways and lead to the synthesis of new materials. While stable under recommended storage conditions, esters like methyl benzoate can react with strong oxidizing agents and bases. noaa.govnih.gov
Future research could systematically study the decomposition pathways of the compound at elevated temperatures or its reactivity under high pressure. Such studies could provide valuable data for understanding the fundamental principles of chemical reactivity and could have practical implications for chemical synthesis and material science. The stability and reactivity of the piperazine ring and the ester group under such conditions would be of particular interest.
Potential as a Model Compound for Advanced Theoretical Chemistry and Computational Method Development
The relatively simple yet multifunctional structure of this compound makes it a suitable candidate for theoretical and computational studies. researchgate.net Quantum chemical calculations could be employed to predict its geometric and electronic structure, spectroscopic properties, and reactivity.
This compound could serve as a model system for developing and validating new computational methods. For example, researchers could test the accuracy of different theoretical approaches for predicting its conformational landscape, protonation states, or interaction energies with other molecules. Such computational studies would complement experimental work and provide deeper insights into the behavior of this and related molecules. researchgate.net
Q & A
Q. Basic
- Melting Point Analysis : Compare observed mp with literature values (e.g., 187–190°C ). Discrepancies >2°C suggest impurities or polymorphic forms.
- HPLC : Assess purity (>97% as in ); use C18 columns with acetonitrile/water mobile phases.
- NMR Spectroscopy : Key signals include piperazine ring protons (δ 2.5–3.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 220.26 for related compounds ).
How can contradictory solubility data in different solvents be resolved?
Advanced
Discrepancies may arise from hydration states or polymorphic forms. Strategies include:
- Solvent Screening : Test solubility in aprotic (DMF, DMSO) vs. protic (MeOH, H2O) solvents. Note that dihydrochloride salts (e.g., ) exhibit higher aqueous solubility.
- X-ray Crystallography : Identify crystalline forms affecting solubility.
- Dynamic Light Scattering : Measure particle size in suspensions to rule out aggregation artifacts. Document solvent grades and humidity conditions, as residual HCl can alter solubility .
What storage conditions ensure long-term stability?
Q. Basic
- Temperature : Store at 2–8°C in airtight containers under inert gas (N2).
- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the ester group.
- Light Protection : Amber glass vials minimize photodegradation. Stability studies on similar compounds suggest >12-month stability under these conditions .
How can computational modeling predict reactivity in nucleophilic substitution reactions?
Q. Advanced
- DFT Calculations : Map electron density on the piperazine nitrogen and ester carbonyl to predict sites for nucleophilic attack.
- Molecular Dynamics : Simulate reaction pathways (e.g., SN2 vs. SN1 mechanisms) using software like Gaussian or Schrödinger.
- Validation : Compare computational results with experimental kinetics (e.g., varying nucleophile concentrations ). Studies on analogous compounds () used SMILES-based simulations to optimize reaction yields.
What critical parameters must be addressed during scale-up from lab to pilot production?
Q. Advanced
- Heat Management : Use jacketed reactors to control exothermic piperazine coupling (ΔT < 10°C).
- Mixing Efficiency : High-shear mixers prevent localized over-acidification during HCl addition.
- Purification Scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures ).
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
What mechanistic insights explain byproduct formation during hydrochlorination?
Advanced
Byproducts like ester hydrolysis derivatives or dihydrochloride salts arise from:
- Over-Acidification : Excess HCl protonates multiple piperazine nitrogens. Maintain pH 4–5 using automated titrators.
- Solvent Polarity : Polar solvents (e.g., water) favor hydrolysis; use mixed solvents (THF/H2O) to suppress it.
- Kinetic Trapping : Rapid cooling after reaction completion minimizes degradation. FTIR tracking of ester carbonyl (∼1700 cm⁻¹) detects early hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
